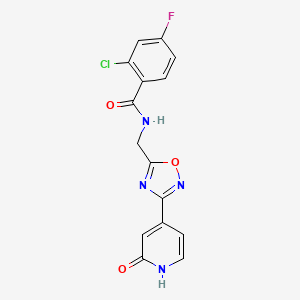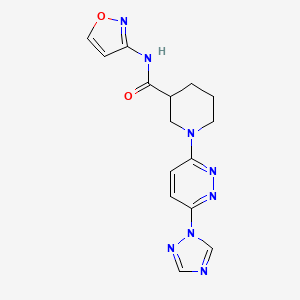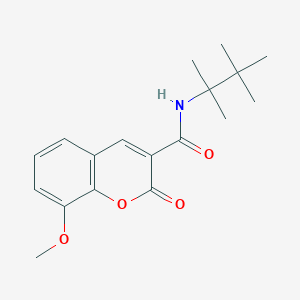
2-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10ClFN4O3 and its molecular weight is 348.72. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
RET Kinase Inhibitors for Cancer Therapy
Compounds containing 1,2,4-oxadiazole have been evaluated for their potential as RET kinase inhibitors, which are promising for cancer therapy. The design and synthesis of novel benzamide derivatives featuring substituted five-membered heteroaryl rings, including 1,2,4-oxadiazole, have shown moderate to high potency in inhibiting RET kinase activity, suggesting their utility in developing treatments for cancers driven by RET mutations (Mei Han et al., 2016).
Anticancer Activities
Similarly structured compounds, specifically those incorporating 1,3,4-oxadiazole and benzimidazole moieties, have undergone synthesis and evaluation for their anticancer properties. These studies have identified compounds with significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of such molecular frameworks in cancer research (Salahuddin et al., 2014).
Fluorescence Tagging for High-Performance Liquid Chromatography
Compounds with benzoxadiazole structures have been synthesized as fluorescent tagging reagents for carboxylic acids, enhancing the detection capabilities of high-performance liquid chromatography (HPLC). These reagents facilitate the analysis of various compounds, including drugs and fatty acids, by producing fluorescent adducts that can be easily detected (T. Toyo’oka et al., 1991).
Antimicrobial and Antitubercular Agents
Research into benzamide derivatives incorporating 1,3,4-oxadiazole groups has also revealed their potential as antimicrobial and antitubercular agents. The synthesis of these compounds and their evaluation against specific bacterial strains, including Mycobacterium tuberculosis, indicate their usefulness in developing new antimicrobial therapies (N. Nayak et al., 2016).
Fluorine-18 Labeling for PET Imaging
The fluorination of benzamide analogs, including those with oxadiazole components, has been explored for creating radiotracers for positron emission tomography (PET) imaging. These compounds, labeled with fluorine-18, show promise in imaging the sigma2 receptor status of solid tumors, aiding in the diagnosis and treatment planning of cancer (Z. Tu et al., 2007).
properties
IUPAC Name |
2-chloro-4-fluoro-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3/c16-11-6-9(17)1-2-10(11)15(23)19-7-13-20-14(21-24-13)8-3-4-18-12(22)5-8/h1-6H,7H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTULITXDXBQCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)


![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)

![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)